5-Acetyl-2-aminobenzonitrile
Overview
Description
5-Acetyl-2-aminobenzonitrile is an organic compound with the molecular formula C9H8N2O. It is known for its applications in various fields, including organic synthesis and pharmaceutical research. The compound is characterized by the presence of an acetyl group at the fifth position and an amino group at the second position on a benzonitrile ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Acetyl-2-aminobenzonitrile can be synthesized through several methods. One common method involves the reaction of 3-iodo-4-amino-acetophenone with copper(I) cyanide in dimethylformamide (DMF) under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purification .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve large-scale reactions using similar reagents and conditions. The process typically includes steps such as reaction, filtration, and crystallization to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions: 5-Acetyl-2-aminobenzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride are common.
Substitution: Halogenating agents or other electrophiles can be used under appropriate conditions.
Major Products Formed:
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Various substituted benzonitriles depending on the electrophile used.
Scientific Research Applications
5-Acetyl-2-aminobenzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Acetyl-2-aminobenzonitrile involves its interaction with specific molecular targets. For instance, as an intermediate in the synthesis of cimaterol, it plays a role in the activation of β-adrenergic receptors, leading to various physiological effects. The pathways involved include the activation of cyclic adenosine monophosphate (cAMP) and subsequent signaling cascades.
Comparison with Similar Compounds
- 4-Amino-3-cyanoacetophenone
- 5-Acetyl-anthranilonitrile
- 2-Amino-5-acetylbenzonitrile
Comparison: 5-Acetyl-2-aminobenzonitrile is unique due to its specific substitution pattern on the benzonitrile ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and applications, particularly in pharmaceutical synthesis and industrial processes.
Properties
IUPAC Name |
5-acetyl-2-aminobenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-6(12)7-2-3-9(11)8(4-7)5-10/h2-4H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJXQSPLLUXAJQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20446340 | |
Record name | 5-Acetyl-2-aminobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20446340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33720-71-7 | |
Record name | 5-Acetyl-2-aminobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20446340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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